molecular formula C18H20O B15161108 2-Methyl-5,5-diphenyloxane CAS No. 752206-99-8

2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108
CAS No.: 752206-99-8
M. Wt: 252.3 g/mol
InChI Key: YQHRBTQDBWDTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5,5-diphenyloxane is an organic compound with the molecular formula C15H16O It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom This compound is notable for its structural features, which include a methyl group and two phenyl groups attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,5-diphenyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-diphenylpropan-1-ol with an acid catalyst to promote cyclization and formation of the oxane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Industrial production may also involve the use of more efficient catalysts and optimized reaction conditions to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,5-diphenyloxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-Methyl-5,5-diphenyloxane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5,5-diphenyloxane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-5-oxane: Similar structure but with only one phenyl group.

    5,5-Diphenyloxane: Lacks the methyl group present in 2-Methyl-5,5-diphenyloxane.

    2-Methyl-5,5-diphenyl-1,3-dioxane: Contains an additional oxygen atom in the ring structure.

Uniqueness

This compound is unique due to the presence of both a methyl group and two phenyl groups attached to the oxane ring

Properties

CAS No.

752206-99-8

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-methyl-5,5-diphenyloxane

InChI

InChI=1S/C18H20O/c1-15-12-13-18(14-19-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3

InChI Key

YQHRBTQDBWDTHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.